molecular formula C11H9NO2 B3296527 2-Methoxyquinoline-4-carbaldehyde CAS No. 893760-88-8

2-Methoxyquinoline-4-carbaldehyde

Cat. No. B3296527
M. Wt: 187.19 g/mol
InChI Key: WPSCROKXEHBIMT-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-4-carbaldehyde is an organic compound with a quinoline backbone. It contains an aldehyde group and a methoxy group attached to the quinoline’s carbon atoms . It is used as a building block in the synthesis of several heterocyclic compounds and molecules possessing biological activity.


Synthesis Analysis

The synthesis of 2-Methoxyquinoline-4-carbaldehyde and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A popular method of synthesizing this compound is the condensation reaction between 2-aminobenzamide and 2-acetyl-1-methylquinoline .


Molecular Structure Analysis

The molecular structure of 2-Methoxyquinoline-4-carbaldehyde consists of a quinoline core with a methoxy group and an aldehyde group attached to it . The InChI code for this compound is 1S/C11H9NO2/c1-14-10-4-2-3-9-8 (7-13)5-6-12-11 (9)10/h2-7H,1H3 .


Physical And Chemical Properties Analysis

2-Methoxyquinoline-4-carbaldehyde is a yellow powder. It is soluble in organic solvents such as methanol, ethanol, and acetone, but insoluble in water.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Systems

2-Methoxyquinoline-4-carbaldehyde, related to quinoline carbaldehydes, is instrumental in the synthesis of various quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems. These synthesized compounds have been evaluated for biological activities and other synthetic applications (Hamama et al., 2018).

Biological Evaluation and Synthetic Applications

The biological evaluation of compounds derived from 2-Methoxyquinoline-4-carbaldehyde has been a focus in recent years. These compounds, due to their unique structure, have shown potential in various biological applications. Their synthetic applications are also notable, providing new avenues in medicinal chemistry (Hamama et al., 2018).

Reactions with Thiophosgene

Studies involving 2-Methoxyquinoline-4-carbaldehyde have demonstrated its reaction with thiophosgene, leading to the formation of compounds like7-Chloro-1,2-dihydro-4-methoxy-2-thioxoquinoline-3-carbaldehyde. These reactions facilitate the creation of diverse heterocyclic systems, expanding the scope of chemical synthesis in pharmaceutical and organic chemistry (Hull, Broek, & Swain, 1975).

Synthesis of Quinoline Derivatives

2-Methoxyquinoline-4-carbaldehyde is involved in the synthesis of various quinoline derivatives, including benzimidazol-ylquinolines. These compounds have been studied for their unique ultraviolet (UV) spectra, and their potential applications in the development of new chemical entities with possible therapeutic applications are notable (Gershuns & Brizitskaya, 1970).

Demethylation Studies

The compound plays a significant role in studies related to demethylation. For instance, research involving the demethylation of dimethoxyquinoline carbaldehydes, including compounds structurally similar to 2-Methoxyquinoline-4-carbaldehyde, has provided insights into the regioselective demethylation processes and the effects of different substituents on these reactions (Belferdi, Merabet, Belkhiri, & Douara, 2016).

Biological and Medicinal Applications

Recent studies have explored the synthesis of novel compounds from 2-Methoxyquinoline-4-carbaldehyde and its derivatives, demonstrating their potential in biological applications, such as antioxidant and antitumor activities. These studies contribute significantly to medicinal chemistry and the development of new therapeutic agents (Hassanien, Abd El-Ghani, & Elbana, 2022).

Palladium(II) Complexes

2-Methoxyquinoline-4-carbaldehyde and its derivatives are used in synthesizing palladium(II) complexes, which have been studied for their structural properties and biological activities. These complexes show strong interactions with biological molecules like DNA and proteins and possess significant antioxidant and cytotoxic activities (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).

Safety And Hazards

The safety data sheet for 2-Methoxyquinoline-4-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxyquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-6-8(7-13)9-4-2-3-5-10(9)12-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSCROKXEHBIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinoline-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Gao, S Han, M Zheng, A Liang, J Li… - The Journal of …, 2019 - ACS Publications
A novel oxidation of benzylic C–H bonds for the synthesis of diverse six-membered N-heteroaromatic aldehydes and ketones has been developed. The obvious advantages of this …
Number of citations: 6 pubs.acs.org

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